Methyl 4-(4-chlorobutyl)benzoate
Description
Methyl 4-(4-chlorobutyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylate position and a 4-chlorobutyl chain at the para position of the aromatic ring. The chlorobutyl chain likely enhances lipophilicity, influencing bioavailability and membrane permeability, while the ester group provides synthetic versatility for further derivatization.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
methyl 4-(4-chlorobutyl)benzoate |
InChI |
InChI=1S/C12H15ClO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
OBYFRRZJOHOUFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-chlorobutyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(4-chlorobutyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts alkylation of methyl benzoate with 1-chlorobutane in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the 4-chlorobutyl group to the benzene ring, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorobutyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-(4-hydroxybutyl)benzoate.
Oxidation: Formation of 4-(4-chlorobutyl)benzoic acid.
Reduction: Formation of 4-(4-chlorobutyl)benzyl alcohol.
Scientific Research Applications
Methyl 4-(4-chlorobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorobutyl)benzoate depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the ester group is transformed into different functional groups, altering the compound’s chemical properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and synthetic yields:
Key Observations:
Substituent Impact on Lipophilicity: The chlorobutyl chain in the target compound is expected to increase logP compared to shorter chains (e.g., 3-chloropropoxy in ) .
Synthetic Yields :
- Higher yields (e.g., 94% in ) are achieved with linear alkyl halides (e.g., 1-bromo-3-chloropropane) compared to bulky or heterocyclic substituents (e.g., 44% in ) .
Physicochemical Properties
Lipophilicity and pKa:
- LogP : Chlorobutyl-substituted benzoates are predicted to have higher logP (~3.5–4.0) compared to alkoxyethoxy derivatives (logP ~3.2 in ) due to the hydrophobic chloroalkyl chain .
- pKa: The ester group (pKa ~1–2) remains non-ionized at physiological pH, whereas piperazine-containing analogs () exhibit basic nitrogens (pKa ~7–9), enabling pH-dependent solubility .
Biological Activity
Methyl 4-(4-chlorobutyl)benzoate is a compound of interest in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
This compound is an organic compound with the molecular formula . It features a benzoate moiety linked to a chlorobutyl group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and butyl groups enhances its lipophilicity, allowing for better membrane permeability and interaction with lipid bilayers.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may also modulate receptor activity, influencing physiological responses.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes due to its lipophilic nature.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed significant cytotoxicity against several cancer types, indicating potential as a chemotherapeutic agent.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
Case Studies
- Enzyme Inhibition Study : A study focused on the inhibition of cytochrome P450 enzymes revealed that this compound significantly reduced enzyme activity, suggesting potential implications in drug metabolism and interactions.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. Results showed promising activity, supporting its use in developing new antimicrobial agents.
- Cytotoxicity Assessment : A recent study evaluated the effects of the compound on tumor growth in xenograft models, demonstrating a reduction in tumor size and improved survival rates in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
